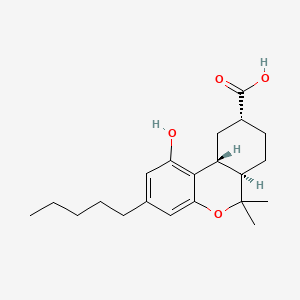

11-nor-9(R)-carboxy-Hexahydrocannabinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C21H30O4 |

|---|---|

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid |

InChI |

InChI=1S/C21H30O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-11,14-16,22H,4-9,12H2,1-3H3,(H,23,24)/t14-,15-,16-/m1/s1 |

Clé InChI |

VRZWHTKBFZGYJJ-BZUAXINKSA-N |

SMILES isomérique |

CCCCCC1=CC(=C2[C@@H]3C[C@@H](CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O |

SMILES canonique |

CCCCCC1=CC(=C2C3CC(CCC3C(OC2=C1)(C)C)C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-nor-9(R)-carboxy-Hexahydrocannabinol

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently gained popularity as an alternative to Δ⁹-tetrahydrocannabinol (THC). Understanding its metabolism is critical for forensic toxicology and drug testing. This document provides a comprehensive technical overview of a key HHC metabolite, 11-nor-9(R)-carboxy-Hexahydrocannabinol (9(R)-HHC-COOH). It covers the discovery, metabolic pathways, proposed chemical synthesis, and detailed analytical protocols for its identification and quantification in biological matrices. A significant finding is that 9(R)-HHC-COOH is not only a metabolite of HHC but has also been identified as a minor metabolite of THC, a factor that complicates its use as a definitive biomarker for HHC consumption.

Discovery and Identification

While the parent compound HHC was first described in the 1940s, the elucidation of its human metabolic fate is a recent endeavor, spurred by its emergence in the recreational drug market around 2022. The identification of 11-nor-9-carboxy-HHC as a major urinary and blood metabolite is a key development in forensic analysis.

Initial studies on HHC metabolism revealed biotransformation reactions analogous to those of the well-characterized THC molecule.[1][2] Research published in 2023 and 2024 definitively identified the epimers of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) in human plasma and urine samples following HHC consumption.[1][3][4] These studies utilized advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to identify and characterize the metabolites.[1]

A pivotal discovery was that 11-OH-HHC and HHC-COOH can also be formed as metabolites from Δ⁹-THC.[5] In vivo studies of forensic traffic cases showed that 84% of THC-positive whole blood samples also contained 9(R)-HHC-COOH. This finding indicates that the presence of 9(R)-HHC-COOH alone is not sufficient to prove the consumption of HHC, as it can also originate from THC metabolism.

Metabolic Pathways and Biological Signaling

The primary significance of 11-nor-9(R)-carboxy-HHC is not its biological activity—as carboxy-metabolites of cannabinoids are generally considered pharmacologically inactive—but its role as a terminal metabolite that serves as a biomarker for HHC or THC consumption. Its formation follows a classic two-phase metabolic process.

-

Phase I Metabolism: HHC undergoes hydroxylation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver. A key reaction is the oxidation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC). This intermediate is then further oxidized to the corresponding carboxylic acid, 11-nor-9-carboxy-HHC.[1][4][6]

-

Phase II Metabolism: The carboxylic acid metabolite, HHC-COOH, along with its hydroxylated precursors, undergoes glucuronidation. This process involves the conjugation of glucuronic acid to the molecule, which significantly increases its water solubility and facilitates its excretion via urine.[1]

The metabolic conversion of HHC to its carboxylated metabolite is the critical pathway for its clearance from the body. The diagram below illustrates this process, including the parallel pathway from THC.

The following diagram illustrates the logical challenge in attributing HHC-COOH solely to HHC intake.

Chemical Synthesis

While analytical reference standards for 11-nor-9(R)-carboxy-HHC are commercially available from suppliers like Cayman Chemical, detailed, peer-reviewed synthesis protocols are not readily found in public literature, suggesting they may be proprietary.[5][7] However, a plausible synthetic route can be proposed based on established methods for the synthesis of the analogous metabolite, 11-nor-9-carboxy-THC.[8][9]

The general strategy involves the condensation of a resorcinol (B1680541) derivative (olivetol) with a suitable terpene fragment, followed by oxidation to create the carboxylic acid group. The key difference for HHC-COOH synthesis would be the use of a saturated terpene moiety instead of an unsaturated one like p-mentha-2,8-dien-1-ol (B1605798) used for THC.

Proposed Synthetic Pathway:

-

Condensation: Reaction of olivetol (B132274) with (+)-apoverbenone or a similar saturated terpene derivative under Lewis acid catalysis (e.g., BF₃·OEt₂) to form the hexahydrocannabinol scaffold.

-

Oxidation: The C11 methyl group on the HHC scaffold is then oxidized to a carboxylic acid. This is typically a multi-step process, potentially involving initial functionalization to an alcohol or aldehyde, followed by oxidation with a strong oxidizing agent (e.g., Jones reagent, KMnO₄).

The diagram below outlines this proposed workflow.

Experimental Protocols

The gold standard for the quantification of 11-nor-9(R)-carboxy-HHC in biological fluids is mass spectrometry coupled with chromatography. Below are detailed methodologies based on published forensic protocols.

LC-MS/MS Method for Quantification in Urine

This protocol is adapted from methodologies designed for the verification of HHC intake.[10][11]

5.1.1 Sample Preparation (Hydrolysis and Extraction)

-

Aliquot: Pipette 50 µL of urine sample, calibrator, or quality control into a 96-well plate.

-

Enzymatic Hydrolysis: Add 100 µL of β-glucuronidase solution (e.g., B-One from Kura Biotec) to each well to deconjugate the glucuronidated metabolites.

-

Incubation: Seal the plate, shake briefly, and incubate at 37°C for 60 minutes.

-

Protein Precipitation: After incubation, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., 11-nor-9-carboxy-HHC-d9) to each well.

-

Centrifugation: Seal the plate and centrifuge at 3,000 x g for 10 minutes.

-

Transfer: Transfer the supernatant to a new 96-well plate for injection.

5.1.2 Instrumentation and Conditions

-

LC System: UPLC or HPLC system (e.g., Waters ACQUITY, Shimadzu Nexera).

-

Column: A reverse-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Column Temperature: 50°C.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0.0 min: 30% B

-

2.0 min: 95% B

-

2.5 min: 95% B

-

2.6 min: 30% B

-

3.0 min: 30% B

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 5500, Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for HHC-COOH and its deuterated internal standard. Example transitions for related compounds are often in the range of m/z 343 → 299.

GC-MS Method for Quantification in Serum

This protocol requires derivatization to increase the volatility and thermal stability of the analyte. It is based on methods extended for HHC analysis.[12][13]

5.2.1 Sample Preparation (Extraction and Derivatization)

-

Aliquot: Use 1 mL of serum. Add internal standard (e.g., 11-nor-9-carboxy-THC-d3).

-

Extraction: Perform liquid-liquid extraction (e.g., with a hexane/ethyl acetate (B1210297) mixture) or solid-phase extraction (SPE).

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dry extract in 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the vial at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.

-

Transfer: Transfer the cooled, derivatized sample to a GC-MS autosampler vial.

5.2.2 Instrumentation and Conditions

-

GC System: Gas chromatograph (e.g., Agilent 7890).

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 280°C.

-

Carrier Gas: Helium at a constant flow of 1.1 mL/min.

-

Oven Program:

-

Initial temperature: 100°C.

-

Ramp 1: 25°C/min to 250°C.

-

Ramp 2: 40°C/min to 300°C.

-

Hold at 300°C for 5 minutes.

-

-

Mass Spectrometer: Single or triple quadrupole mass spectrometer (e.g., Agilent 5977).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized HHC-COOH.

Analytical Workflow Diagram

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography-high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irf.fhnw.ch [irf.fhnw.ch]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]

An In-depth Technical Guide to the Physicochemical Properties of 11-nor-9(R)-carboxy-HHC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 11-nor-9(R)-carboxy-Hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a primary metabolite of Hexahydrocannabinol (HHC). This document is intended to serve as a key resource for researchers, scientists, and professionals involved in drug development and forensic analysis.

Chemical Identity and Structure

11-nor-9(R)-carboxy-HHC is a semi-synthetic cannabinoid metabolite. Its chemical structure is closely related to that of other cannabinoids, particularly 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH), the main metabolite of THC.

Table 1: Chemical Identifiers of 11-nor-9(R)-carboxy-HHC

| Identifier | Value |

| IUPAC Name | (6aR,9R,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-9-carboxylic acid[1] |

| Synonyms | 11-carboxy-9(R)-HHC, 9(R)-HHC-COOH, 11-nor-9β-carboxy-Hexahydrocannabinol, 11-nor-9β-carboxy-HHC[2] |

| CAS Number | 64663-38-3[2] |

| Chemical Formula | C₂₁H₃₀O₄[2] |

| Molecular Weight | 346.46 g/mol [1][3] |

| InChI Key | VRZWHTKBFZGYJJ-BZUAXINKSA-N[2] |

Physicochemical Properties

The physicochemical properties of 11-nor-9(R)-carboxy-HHC are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for developing analytical methods for its detection. While experimental data for some properties of this specific metabolite are limited, predictions can be made based on its structure and data from analogous compounds like THC-COOH.

Table 2: Physicochemical Data for 11-nor-9(R)-carboxy-HHC and its Analogs

| Property | 11-nor-9(R)-carboxy-HHC | 11-nor-9-carboxy-THC (Analog) |

| Physical Form | Solid[2] | Crystalline Solid |

| Melting Point | Not available | 174-176 °C (for racemic mixture) |

| Boiling Point | Not available | >460 °C (Predicted) |

| pKa (Strongest Acidic) | Not available | 4.02 (Predicted)[4] |

| logP | Not available | 5.14 - 5.24 (Predicted)[4] |

| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 20 mg/mlPBS (pH 7.2): 0.3 mg/ml[2] | Water: 0.00839 mg/mL (Predicted)[4] |

| Storage Temperature | -20°C[2] | Not applicable |

| Stability | ≥ 5 years at -20°C[2] | Not applicable |

Biological Activity and Signaling Pathways

11-nor-9(R)-carboxy-HHC is a major metabolite of HHC, formed through the oxidation of the intermediate 11-hydroxy-HHC.[5] HHC itself is known to interact with the cannabinoid receptors CB1 and CB2.[1] However, similar to THC-COOH, the carboxylated metabolite of THC, 11-nor-9(R)-carboxy-HHC is generally considered to be pharmacologically inactive at cannabinoid receptors. Its primary significance lies in its utility as a biomarker for HHC consumption in forensic and clinical toxicology.[5]

The metabolic pathway from HHC to 11-nor-9(R)-carboxy-HHC is a critical aspect of its biological relevance. The following diagram illustrates this biotransformation process.

References

- 1. Hexahydrocannabinol (HHC): All about its chemistry, pharmacology, effects, and safety – CannaReporter [cannareporter.eu]

- 2. caymanchem.com [caymanchem.com]

- 3. Discover the little-known metabolites of HHC - CBDOO.co.uk [cbdoo.fr]

- 4. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

The Emergence of 11-nor-9(R)-carboxy-HHC as a Human Metabolite of Δ9-Tetrahydrocannabinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC or HHC-COOH) as a human metabolite of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component of cannabis. While 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH) is the most well-known and abundant metabolite used to detect cannabis consumption, recent studies have identified HHC-COOH as a novel, minor metabolite in humans.[1][2] This discovery has significant implications for forensic toxicology, clinical chemistry, and our understanding of cannabinoid metabolism. This document details the metabolic pathway, presents quantitative data from human studies, outlines experimental protocols for detection, and provides visual workflows to aid in research and development.

Metabolic Pathway of Δ9-THC to 11-nor-9(R)-carboxy-HHC

The biotransformation of Δ9-THC in the human body is a complex process primarily occurring in the liver. The formation of 11-nor-9(R)-carboxy-HHC involves a series of Phase I metabolic reactions.

Initially, Δ9-THC undergoes hydroxylation to form the active metabolite 11-hydroxy-Δ9-tetrahydrocannabinol (11-OH-THC). This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19.[3] Subsequently, 11-OH-THC is further oxidized to 11-nor-9-carboxy-Δ9-tetrahydrocannabinol (THC-COOH).[3][4]

The formation of HHC-COOH is believed to occur through a reduction of the double bond in the 9,10-position of a THC metabolite.[2][5] In vitro studies using human liver microsomes suggest that 11-OH-THC or its corresponding aldehyde undergoes this double bond reduction, which is then followed by the oxidation of the aliphatic alcohol to form HHC-COOH.[2][5] The primary enzymes responsible for the initial hydroxylation steps leading to the precursor of HHC-COOH are CYP2C9, CYP2C19, and CYP3A4.[6]

Quantitative Data

Recent forensic and clinical studies have begun to quantify the concentrations of 11-nor-9(R)-carboxy-HHC in biological samples from individuals who have consumed cannabis. The data indicates that while it is a minor metabolite, its presence is frequent.

Table 1: Concentrations of 11-nor-9(R)-carboxy-HHC and Related Metabolites in Human Whole Blood from Δ9-THC Positive Cases

| Analyte | Median Concentration (ng/mL) | Percentage of Cases Detected | Reference |

| 9R-HHC-COOH | 1.4 | 84% | [3] |

| 9S-HHC-COOH | Not Reported | 50% | [3] |

| THC-COOH | 21 | 92% | [3] |

| Δ9-THC | 1.1 | 100% | [3] |

| 11-OH-THC | 1.1 | Not Reported | [3] |

Note: Data is from a study of 222 authentic forensic traffic cases positive for Δ9-THC. The median concentration of 9R-HHC-COOH was approximately 7% of that of THC-COOH.[2][3]

Table 2: Concentrations of (9R)-HHC and its Metabolite in Serum from Forensic Cases

| Group | Analyte | Concentration Range (ng/mL) | Reference |

| Δ9-THC and HHC co-consumption (n=19) | (9R)-HHC | 0.15 - 14.4 | [7] |

| (9R)-HHC-COOH | 1.0 - 314 | [7] | |

| HHC only consumption (n=6) | (9R)-HHC | 0.15 - 14.4 | [7] |

| (9R)-HHC-COOH | 1.0 - 314 | [7] | |

| Δ9-THC only consumption (n=574) | (9R)-HHC-COOH | Detected | [7] |

Note: This study highlights that (9R)-HHC-COOH is detected in individuals who have only consumed Δ9-THC, confirming its status as a THC metabolite.[7]

Experimental Protocols

The detection and quantification of 11-nor-9(R)-carboxy-HHC require sensitive and specific analytical methods. The following sections detail common protocols for sample preparation and analysis.

Protocol 1: LC-MS/MS Analysis of Cannabinoids in Whole Blood

This protocol is adapted from established methods for the analysis of THC and its metabolites in whole blood.[8][9][10]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 500 µL of whole blood sample in a glass test tube, add 50 µL of an internal standard solution (e.g., THC-d3, THC-COOH-d9).

-

Add 500 µL of HPLC grade water and vortex.

-

Add 100 µL of 10% acetic acid and vortex.

-

Add 2.5 mL of a hexane:ethyl acetate (B1210297) (80:20, v/v) solution. Cap and vortex thoroughly.

-

Centrifuge at 2800 rpm for 15 minutes to separate the layers.

-

Transfer the upper organic supernatant to a clean test tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of a 40:60 water:methanol (B129727) solution (both containing 0.1% formic acid). Vortex to mix.

-

Transfer the reconstituted sample to an LC vial with an insert for analysis.

2. LC-MS/MS Instrumentation and Conditions

-

LC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

Protocol 2: GC-MS Analysis of Carboxy-Metabolites in Urine

This protocol is based on established methods for the analysis of carboxy-THC in urine, which can be adapted for HHC-COOH.[11][12][13]

1. Sample Preparation: Hydrolysis, Extraction, and Derivatization

-

To 1-2 mL of urine, add a deuterated internal standard (e.g., HHC-COOH-d3).

-

Hydrolysis: Add a strong base (e.g., 10 N NaOH) to hydrolyze the glucuronide conjugate. Heat at approximately 60°C for 20 minutes. Cool and neutralize with an acid (e.g., glacial acetic acid).

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane:ethyl acetate).

-

Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Instrumentation and Conditions

-

GC System: A gas chromatograph with a capillary column suitable for cannabinoid analysis.

-

Mass Spectrometer: A mass spectrometer operating in Selected Ion Monitoring (SIM) mode.

-

Monitored Ions: Specific ions for the TMS derivatives of HHC-COOH and its internal standard would need to be determined. For THC-COOH-TMS, characteristic ions include m/z 371, 473, and 488.[11]

Protocol 3: In Vitro Metabolism Study using Human Liver Microsomes

This protocol provides a general framework for investigating the formation of HHC-COOH from Δ9-THC in a controlled laboratory setting.[1][14]

1. Incubation Procedure

-

Prepare a reaction mixture containing:

-

100 mM phosphate (B84403) buffer (pH 7.4)

-

Pooled human liver microsomes (e.g., 0.5 mg/mL final concentration)

-

Δ9-THC or 11-OH-THC substrate (e.g., 5 µM final concentration)

-

-

Pre-incubate the mixture at 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle agitation for a defined period (e.g., up to 180 minutes).

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) to precipitate the proteins.

2. Sample Analysis

-

Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of metabolites using a validated LC-MS/MS method as described in Protocol 1.

Conclusion and Future Directions

The identification of 11-nor-9(R)-carboxy-HHC as a human metabolite of Δ9-THC expands our knowledge of cannabinoid biotransformation. While it is a minor metabolite compared to THC-COOH, its consistent detection in cannabis users warrants its inclusion in comprehensive toxicological analyses. Further research is needed to fully elucidate the enzymatic pathways and kinetics of its formation, establish definitive concentration ranges in various populations, and develop certified reference materials to standardize its quantification across laboratories. For drug development professionals, understanding the complete metabolic profile of THC, including minor metabolites like HHC-COOH, is crucial for evaluating drug-drug interactions, pharmacokinetics, and developing more accurate diagnostic tools.

References

- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

- 5. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine [restek.com]

- 9. agilent.com [agilent.com]

- 10. lcms.cz [lcms.cz]

- 11. "Gas Chromatography-Mass Spectrometry Analysis of 11-Nor-9-carboxy-Δ9-T" by D.-L. Lin, T.-L.I. Kuo et al. [jfda-online.com]

- 12. Quantitation of Total 11-Nor-9-Carboxy-Delta 9-Tetrahydrocannabinol in Urine and Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

early research on hexahydrocannabinol metabolites

An In-depth Technical Guide to Early Research on Hexahydrocannabinol (B1216694) (HHC) Metabolites

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained prominence as a legal alternative to tetrahydrocannabinol (THC) in various markets.[1] Structurally similar to THC, HHC is typically produced through the catalytic hydrogenation of THC, a process that saturates the double bond in the cyclohexyl ring, creating a new stereocenter at the C9 position.[2][3] This results in a mixture of two diastereomers: (9R)-HHC and (9S)-HHC, which exhibit different psychoactive potencies.[2][3] Understanding the metabolic fate of HHC is critical for assessing its pharmacological and toxicological profile and for developing reliable methods for detecting its consumption. Early research indicates that HHC undergoes extensive metabolism, sharing pathways with THC but also exhibiting unique characteristics, particularly concerning its stereoisomers.[2][4]

Metabolic Pathways

The metabolism of HHC proceeds through Phase I and Phase II biotransformation reactions, primarily in the liver.[2][5] These pathways are analogous to those of Δ⁹-THC, involving oxidation and subsequent conjugation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, primarily through oxidation by cytochrome P450 (CYP) enzymes.[2][5] For HHC, this involves hydroxylation at multiple positions on the molecule, followed by further oxidation of hydroxylated intermediates to carboxylic acids.

-

Hydroxylation: The primary oxidative pathways for HHC include hydroxylation of the C11 methyl group to form 11-hydroxy-HHC (11-OH-HHC) and at the C8 position to form 8-hydroxy-HHC (8-OH-HHC).[2][5] Hydroxylation also occurs along the pentyl side chain, producing metabolites such as 4'-OH-HHC and 5'-OH-HHC.[6][7]

-

Oxidation to Carboxylic Acid: The active intermediate, 11-OH-HHC, is further oxidized to the inactive metabolite 11-nor-9-carboxy-HHC (HHC-COOH).[2][4]

Interestingly, the metabolism is stereoselective. Early studies suggest that the 9(R)-HHC epimer preferentially undergoes hydroxylation at the C11 position, while the 9(S)-HHC epimer is more likely to be hydroxylated at the C8 position.[2]

Phase II Metabolism

Following Phase I oxidation, HHC and its hydroxylated metabolites undergo Phase II conjugation reactions, primarily glucuronidation.[4][6] This process involves the attachment of a glucuronic acid moiety to the molecule, which increases its water solubility and facilitates its excretion in urine. Extensive glucuronidation of both HHC and its Phase I metabolites has been observed.[4][6]

Quantitative Data on HHC Metabolites

Quantitative analysis of HHC metabolites is crucial for identifying reliable biomarkers of consumption. Early studies have provided initial data on the relative abundance of these metabolites in various biological matrices.

Table 1: Quantitative and Semi-Quantitative Data of HHC Metabolites in Human Samples

| Biological Matrix | Major Metabolites Detected | Quantitative/Semi-Quantitative Findings | Reference(s) |

| Urine | 11-OH-HHC, 11-nor-9(R)-carboxy-HHC, 8(R)OH-9(R)-HHC | HHC-OH metabolites were found in higher concentrations than R-HHC-COOH.[8] In one study, R/S-HHC-OH concentrations were roughly double that of R-HHC-COOH.[9] 8(R)OH-9(R)-HHC was identified as the most prevalent metabolite.[7][10] | [7][8][9][10] |

| Blood/Plasma | 11-nor-9(R)-carboxy-HHC, 11-OH-9(R)-HHC | 9R-HHC-COOH was determined to be the major metabolite, followed by 11-OH-9R-HHC.[11][12] In THC users, HHC-COOH was detected in 84% of cases, with a median concentration of 7% relative to THC-COOH.[13][14] | [11][12][13][14] |

| In Vitro (Hepatocytes) | Monohydroxylated metabolites, Carboxylic acid metabolites | HHC was primarily metabolized through monohydroxylation, followed by oxidation to a carboxylic acid.[6] | [6] |

Experimental Protocols

The identification and quantification of HHC metabolites rely on sophisticated analytical techniques, primarily mass spectrometry coupled with chromatographic separation.

Sample Collection and Preparation

-

In Vivo Studies (Human Samples):

-

Urine and Blood/Plasma: Samples are collected from individuals following suspected HHC consumption.[4][11]

-

Urine Pre-treatment: A critical step for urine analysis is enzymatic hydrolysis, typically using β-glucuronidase, to cleave the glucuronide conjugates and allow for the detection of Phase I metabolites.[6][8] This is often followed by a sample clean-up and concentration step, such as solid-phase extraction (SPE).[7]

-

-

In Vitro Studies:

Analytical Instrumentation and Methodology

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and powerful technique for HHC metabolite analysis.[8][17]

-

Chromatography: Reverse-phase columns, such as a Kinetex biphenyl (B1667301) column, are used to separate the metabolites.[17] A gradient elution with a mobile phase consisting of an aqueous solution (e.g., with acetic or formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.[17]

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., TripleTOF or QToF) operated in positive electrospray ionization mode is used for detection.[17] Data-dependent acquisition allows for the collection of fragmentation spectra, which are essential for structural elucidation of unknown metabolites.[17]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also utilized, particularly for identifying certain metabolites.[7][18]

-

Derivatization: Prior to analysis, metabolites are often derivatized (e.g., trimethylsilylation with reagents like MSTFA) to increase their volatility and thermal stability.[19]

-

Analysis: Separation is achieved on a capillary column (e.g., HP-5ms), and mass spectra are acquired in electron impact mode.[19]

-

Conclusion

Early research has established that hexahydrocannabinol undergoes extensive Phase I and Phase II metabolism, mirroring the pathways of Δ⁹-THC but with distinct stereoselective differences. The primary metabolic transformations include hydroxylation at the C11 and C8 positions and on the pentyl side chain, followed by oxidation to carboxylic acids and conjugation with glucuronic acid.[2][4][6] Key metabolites such as 11-OH-HHC and 11-nor-9-carboxy-HHC have been identified as important biomarkers in both urine and blood.[8][11] The analytical workflows for their detection are well-defined, primarily relying on LC-MS/MS for sensitive and specific analysis. Further research is needed to fully characterize the complete metabolic profile, understand the pharmacokinetics of individual metabolites, and establish definitive biomarkers to differentiate between the consumption of 9(R)-HHC and 9(S)-HHC.

References

- 1. Identification of human hexahydrocannabinol metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

- 14. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In Vitro Metabolic Profiling of 18 Semi-Synthetic Cannabinoids-Hexahydrocannabinol (HHC) and Its Analogs-with Identification in an Authentic Hexahydrocannabiphorol (HHCP) Urine Sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. analyticalscience.wiley.com [analyticalscience.wiley.com]

Toxicological Profile of 11-nor-9(R)-carboxy-HHC: A Technical Guide

Disclaimer: Direct toxicological data for 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC) is not currently available in peer-reviewed literature. This document provides a comprehensive overview based on the metabolic pathway of its parent compound, Hexahydrocannabinol (HHC), and toxicological principles derived from its structural analog, 11-nor-9-carboxy-Δ⁹-tetrahydrocannabinol (THC-COOH). The information herein is intended to guide research and development; it is not a substitute for empirical toxicological evaluation.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in consumer markets.[1] Structurally similar to Δ⁹-tetrahydrocannabinol (THC), HHC undergoes extensive metabolism in the human body, leading to various transformation products.[2] One of the terminal metabolites is 11-nor-9-carboxy-HHC, which exists as two stereoisomers, 9(R)-HHC-COOH and 9(S)-HHC-COOH, due to the stereocenter at the C9 position.[3][4]

This technical guide focuses on the 9(R) epimer, 11-nor-9(R)-carboxy-HHC, which is often the more abundant stereoisomer found in biological samples after HHC consumption.[5] Given the absence of direct safety and toxicity data, this document extrapolates a potential toxicological profile by examining its metabolic formation, the pharmacology of its parent compounds, and the well-established profile of the analogous THC metabolite, THC-COOH. Furthermore, it outlines the necessary experimental protocols required to definitively characterize its safety profile.

Metabolism, Pharmacokinetics, and Pharmacodynamics

Metabolic Pathway

The biotransformation of HHC parallels that of THC.[2] The process is primarily hepatic and occurs in two main phases.

-

Phase I Metabolism: The parent compound, 9(R)-HHC, is first hydroxylated at the 11-position by cytochrome P450 (CYP450) enzymes (primarily CYP2C9 and CYP3A4 are implicated for THC) to form an active metabolite, 11-hydroxy-9(R)-HHC.[6][7] This intermediate is then further oxidized by dehydrogenases to yield the terminal carboxylic acid metabolite, 11-nor-9(R)-carboxy-HHC.[2]

-

Phase II Metabolism: The carboxy metabolite can then be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which facilitates its elimination from the body, primarily via urine.[8]

Pharmacokinetics

While specific pharmacokinetic data for 11-nor-9(R)-carboxy-HHC is limited, inferences can be drawn from its detection in biological fluids and the behavior of THC-COOH. As the terminal, water-soluble metabolite, it is expected to have a long elimination half-life, potentially remaining detectable in urine for several days to weeks after consumption, depending on the dose and frequency of use.[8] This persistence makes it a key biomarker for confirming HHC intake in forensic and toxicological analyses.[9]

Pharmacodynamics and Receptor Activity

The psychoactive effects of cannabinoids are primarily mediated by their binding to cannabinoid receptors CB1 and CB2. The parent compound, 9(R)-HHC, is an agonist at both receptors with a binding affinity similar to that of Δ⁹-THC.[1][10] The intermediate metabolite, 11-hydroxy-HHC, is also considered pharmacologically active.[6]

However, the addition of a carboxyl group at the C-9 position, as seen in the analogous metabolite THC-COOH, drastically reduces or eliminates binding affinity for cannabinoid receptors.[11] THC-COOH is considered pharmacologically inactive with no psychoactive effects.[8] By extension, 11-nor-9(R)-carboxy-HHC is strongly presumed to be an inactive metabolite with no significant affinity for CB1 or CB2 receptors.

| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Activity |

| 9(R)-HHC (Parent) | ~15 nM[1] | ~13 nM[1] | Agonist |

| 11-hydroxy-HHC (Precursor) | Data not available (Presumed Active)[6] | Data not available (Presumed Active)[6] | Presumed Agonist |

| 11-nor-9(R)-carboxy-HHC | Data not available (Presumed Inactive) | Data not available (Presumed Inactive) | Presumed Inactive |

| Δ⁹-THC (Reference) | ~15 - 35 nM[1][12] | ~9.1 nM[1] | Partial Agonist |

| 11-nor-9-carboxy-THC (Analog) | Negligible[11] | Negligible[11] | Inactive |

Inferred Toxicological Profile

The following profile is inferred from available data on HHC and THC-COOH. Empirical studies are required for confirmation.

| Toxicological Endpoint | Inferred Profile for 11-nor-9(R)-carboxy-HHC | Basis for Inference |

| Acute Oral Toxicity | Very Low Toxicity (Likely GHS Category 5 or Unclassified) | Parent compound HHC is OECD Category 4 (LD50 est. 1000 mg/kg in rats). Terminal carboxy metabolites of cannabinoids are generally considered less toxic than their parent compounds. |

| Genotoxicity/Mutagenicity | Data not available; presumed to be non-genotoxic. | THC and its metabolites have not demonstrated consistent genotoxic potential. However, this must be confirmed experimentally. |

| Cytotoxicity | Data not available; likely low. | As a terminal metabolite, it is expected to have low biological reactivity. |

| Cardiotoxicity (hERG) | Data not available. | No information exists on the potential for HHC or its metabolites to inhibit the hERG channel. This is a critical data gap. |

| Reproductive/Developmental | Data not available. | No data exists for HHC or its metabolites. |

Recommended Experimental Protocols for Toxicological Assessment

To establish a definitive toxicological profile, a standard battery of tests is required. The following sections detail the methodologies for key in vitro and in vivo assays.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This test provides an estimated Lethal Dose (LD50) and information on the hazardous properties of a substance.

Methodology: The study is performed in a stepwise manner using a small number of animals (typically rats), usually starting at a dose of 300 mg/kg. Three animals of a single-sex are used per step. Depending on the outcome (mortality or morbidity), the dose is either increased (e.g., to 2000 mg/kg) or decreased (e.g., to 5 mg/kg) for the next step. Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for at least 14 days. The substance is classified into one of five toxicity categories based on the number of mortalities observed at specific dose levels.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

This in vitro assay assesses the potential of a substance to induce gene mutations (point mutations) in bacteria.

Methodology: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are exposed to the test substance at various concentrations.[13] The exposure occurs both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to simulate mammalian metabolism.[14] The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid. If the test substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize the essential amino acid and form visible colonies. A dose-dependent increase in the number of revertant colonies compared to a solvent control indicates a positive result.[14]

Genotoxicity: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) in cultured mammalian cells.

Methodology: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are exposed to the test substance at three or more analyzable concentrations, with and without S9 metabolic activation.[15] After exposure, the cells are treated with cytochalasin B, an agent that blocks cytokinesis but not nuclear division, resulting in binucleated cells.[5] The cells are then harvested, fixed, and stained. At least 2000 binucleated cells per concentration are scored for the presence of micronuclei—small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[15]

Cardiotoxicity: hERG Inhibition Assay

This assay assesses the potential of a compound to inhibit the hERG potassium channel, an effect linked to QT interval prolongation and potentially fatal cardiac arrhythmias.

Methodology: The "gold standard" method is manual or automated patch-clamp electrophysiology.[16] A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used. The whole-cell voltage-clamp technique is applied to a single cell to measure the ionic current flowing through the hERG channels. After establishing a stable baseline current, the test compound is applied at increasing concentrations. The degree of inhibition of the hERG current is measured at each concentration, allowing for the calculation of an IC50 value (the concentration at which 50% of the current is inhibited). This value is a critical indicator of potential cardiotoxicity.[17]

Conclusion and Future Directions

The toxicological profile of 11-nor-9(R)-carboxy-HHC remains uncharacterized. Based on its metabolic pathway and analogy to THC-COOH, it is strongly presumed to be a pharmacologically inactive terminal metabolite with a low potential for acute toxicity. However, this assumption requires empirical validation.

Significant data gaps exist, particularly concerning genotoxicity and cardiotoxicity. To ensure consumer safety and meet regulatory standards, it is imperative that a comprehensive toxicological assessment be conducted. The experimental protocols outlined in this guide, including acute oral toxicity (OECD 423), bacterial mutagenicity (OECD 471), in vitro chromosomal damage (OECD 487), and hERG inhibition assays, represent the minimum necessary studies to begin constructing a reliable safety profile for this novel cannabinoid metabolite.

References

- 1. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 6. 11-Hydroxyhexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 7. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 8. 11-Nor-9-carboxy-THC - Wikipedia [en.wikipedia.org]

- 9. kratomit.eu [kratomit.eu]

- 10. Hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) driven activation of cannabinoid receptor 1 results in biased intracellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. 11-Hydroxy-THC - Wikipedia [en.wikipedia.org]

- 13. nucro-technics.com [nucro-technics.com]

- 14. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 17. Unraveling the Role of hERG Channels in Drug Safety - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Foundational Studies on 11-nor-9(R)-carboxy-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies on 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of (9R)-hexahydrocannabinol ((9R)-HHC). This document outlines the metabolic pathways, analytical methodologies for detection and quantification, and available quantitative data.

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. It exists as two epimers, (9R)-HHC and (9S)-HHC, with the (9R)-epimer being more psychoactive. Understanding the metabolism of these compounds is crucial for pharmacokinetic studies, toxicological assessments, and the development of reliable analytical methods for their detection. 11-nor-9(R)-carboxy-HHC is a terminal metabolite of (9R)-HHC, making it a critical biomarker for identifying exposure to the more active epimer of HHC. Recent studies have also suggested that 11-nor-9-carboxy-HHC can be a minor metabolite of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), which has significant implications for forensic toxicology.[1][2]

Metabolic Pathway of (9R)-HHC

The metabolism of (9R)-HHC follows a pathway analogous to that of Δ⁹-THC, primarily involving Phase I and Phase II biotransformation reactions in the liver.

Phase I Metabolism: The initial step involves hydroxylation of the (9R)-HHC molecule, predominantly at the 11-position, by cytochrome P450 enzymes. This reaction forms 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC), an active metabolite. Further oxidation of 11-OH-9(R)-HHC leads to the formation of the inactive terminal metabolite, 11-nor-9(R)-carboxy-HHC.[3] Other hydroxylation reactions can also occur on the pentyl side chain and the cyclohexyl ring.

Phase II Metabolism: The primary Phase II reaction is glucuronidation, where glucuronic acid is conjugated to the hydroxyl and carboxyl groups of the Phase I metabolites, increasing their water solubility and facilitating their excretion in urine.

Quantitative Data

The following table summarizes the available quantitative data for 11-nor-9(R)-carboxy-HHC from various studies. This includes limits of detection (LOD), limits of quantification (LOQ), and concentrations observed in authentic biological samples.

| Parameter | Matrix | Value | Reference |

| Limit of Detection (LOD) | Serum/Plasma | 0.15 ng/mL | [4] |

| Lower Limit of Quantification (LLOQ) | Serum/Plasma | 0.25 ng/mL | [4] |

| Limit of Detection (LOD) | Urine | 5 ng/mL | [5] |

| Concentration in Whole Blood (Median) | Whole Blood | 1.4 ng/mL | [1] |

| Concentration in Serum/Plasma | Serum/Plasma | [4] | |

| Abundance in HHC-only users | Urine | Most abundant stereoisomer | [3][6] |

Experimental Protocols

Analysis of 11-nor-9(R)-carboxy-HHC in Urine by LC-MS/MS

This section provides a synthesized, detailed methodology for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 11-nor-9(R)-carboxy-HHC in urine, based on protocols described in the literature.[5][7][8]

4.1.1. Sample Preparation (Hydrolysis and Extraction)

-

Enzymatic Hydrolysis: To 1 mL of urine, add an internal standard and a buffer solution (e.g., acetate (B1210297) buffer, pH 5). Add β-glucuronidase enzyme and incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 2 hours) to deconjugate the glucuronidated metabolites.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) to the hydrolyzed sample. Vortex to mix and then centrifuge to separate the organic and aqueous layers. Transfer the organic layer containing the analyte to a new tube and evaporate to dryness under a stream of nitrogen.

-

Solid-Phase Extraction (SPE): Condition an SPE cartridge with appropriate solvents. Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte with a suitable solvent. Evaporate the eluate to dryness.

-

-

Reconstitution: Reconstitute the dried extract in a small volume of the mobile phase for LC-MS/MS analysis.

4.1.2. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a modifier like formic acid or acetic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative mode is typically used for the detection of carboxylated metabolites.

4.1.3. Data Analysis

The identification of 11-nor-9(R)-carboxy-HHC is based on the retention time and the ratio of at least two specific MRM transitions. Quantification is performed by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of (9R)-HHC using human liver microsomes.[9][10][11][12][13]

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes, a phosphate (B84403) buffer (pH 7.4), and the substrate ((9R)-HHC) dissolved in a suitable solvent (e.g., acetonitrile, final concentration ≤1%).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the supernatant for the presence of metabolites, including 11-OH-9(R)-HHC and 11-nor-9(R)-carboxy-HHC, using LC-MS/MS.

Mandatory Visualizations

Conclusion

The foundational studies on 11-nor-9(R)-carboxy-HHC have established its role as a major terminal metabolite of (9R)-HHC. The development of sensitive and specific analytical methods, primarily based on LC-MS/MS, allows for its reliable detection and quantification in biological matrices. This is essential for understanding the pharmacokinetics of HHC and for forensic purposes. The recent finding that this metabolite may also be formed from Δ⁹-THC highlights the complexity of cannabinoid metabolism and the need for careful interpretation of analytical results. Further research is warranted to fully elucidate the quantitative contribution of different cannabinoids to the formation of 11-nor-9-carboxy-HHC and to explore the pharmacological activity, if any, of its precursors.

References

- 1. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. veritastk.co.jp [veritastk.co.jp]

- 11. mercell.com [mercell.com]

- 12. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

In Vitro Metabolism of Hexahydrocannabinol (HHC) to 11-nor-9(R)-carboxy-HHC: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of Hexahydrocannabinol (B1216694) (HHC), with a specific focus on the metabolic pathway leading to the formation of its major metabolite, 11-nor-9(R)-carboxy-HHC. This document details the enzymatic processes, experimental protocols, and analytical methodologies pertinent to studying this transformation, and presents quantitative data to support the metabolic profile.

Introduction to HHC Metabolism

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has gained attention in recent years. Structurally similar to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), HHC undergoes extensive metabolism in the body, primarily in the liver.[1][2] The metabolic pathway of HHC is analogous to that of Δ⁹-THC, involving two main phases of biotransformation.[1][3] Phase I metabolism is characterized by oxidation reactions, while Phase II involves conjugation to enhance water solubility and facilitate excretion.[4][5]

The primary psychoactive effects of HHC are attributed to the (9R)-HHC epimer.[1] The metabolism of this specific epimer is of significant interest for understanding its pharmacological and toxicological profile. The major metabolic pathway for (9R)-HHC involves hydroxylation at the C11 position to form 11-hydroxy-9(R)-HHC (11-OH-9(R)-HHC), which is subsequently oxidized to 11-nor-9(R)-carboxy-HHC (9R-HHC-COOH).[1][6] This carboxylated metabolite is a key biomarker for HHC consumption.[7]

The Metabolic Pathway: From HHC to 11-nor-9(R)-carboxy-HHC

The in vitro metabolism of (9R)-HHC to 11-nor-9(R)-carboxy-HHC is a two-step oxidative process primarily mediated by cytochrome P450 (CYP) enzymes located in the liver.[1][8]

Step 1: Hydroxylation

The initial and rate-limiting step is the hydroxylation of the methyl group at the C11 position of (9R)-HHC. This reaction is catalyzed by CYP enzymes, with CYP2C9, CYP2C19, and CYP3A4 being the primary isoforms involved in the metabolism of structurally similar cannabinoids like Δ⁹-THC.[2][8] This hydroxylation results in the formation of the active metabolite, 11-hydroxy-9(R)-HHC.

Step 2: Oxidation

Following hydroxylation, 11-hydroxy-9(R)-HHC is further oxidized to 11-nor-9(R)-carboxy-HHC. This step involves the conversion of the hydroxyl group to a carboxylic acid. This inactive metabolite is the most abundant in blood and is a primary target for analytical detection to confirm HHC intake.[9][10]

Experimental Protocols for In Vitro Metabolism Studies

The investigation of HHC metabolism in vitro typically employs subcellular fractions of the liver, such as microsomes, or whole-cell systems like hepatocytes. These systems contain the necessary enzymatic machinery to replicate hepatic metabolism.

Human Liver Microsomes (HLMs) Incubation

Human liver microsomes are vesicles of the endoplasmic reticulum that are rich in CYP enzymes and are a standard tool for in vitro drug metabolism studies.[11][12]

Experimental Workflow:

Detailed Methodology:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture contains:

-

Human Liver Microsomes (e.g., 0.2-1.0 mg/mL protein concentration).

-

(9R)-HHC (substrate) at various concentrations to determine kinetic parameters.

-

A NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of the necessary cofactor for CYP enzyme activity.[5]

-

Phosphate buffer (e.g., 0.1 M, pH 7.4) to maintain physiological pH.

-

-

-

Incubation:

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to equilibrate.

-

The reaction is initiated by the addition of the NADPH-regenerating system.

-

Incubation is carried out at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which precipitates the proteins and halts enzymatic activity.

-

-

Sample Preparation:

-

The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent compound and its metabolites, is collected.

-

The supernatant may be further concentrated by evaporation and reconstituted in a suitable solvent for analysis.

-

-

Analytical Detection:

Hepatocyte Incubation

Cryopreserved human hepatocytes provide a more complete model of hepatic metabolism as they contain both Phase I and Phase II enzymes and active transporter systems.[12]

Methodology:

The protocol for hepatocyte incubation is similar to that for HLMs, with some key differences:

-

Cell Culture: Cryopreserved hepatocytes are thawed and cultured according to the supplier's instructions.

-

Incubation: (9R)-HHC is added to the culture medium containing the hepatocytes.

-

Sample Collection: Aliquots of the culture medium are collected at different time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Cell Lysis: At the end of the incubation, the cells can be lysed to analyze intracellular metabolites.

Quantitative Data on HHC Metabolism

Quantitative analysis is crucial for characterizing the metabolic profile of HHC. This involves determining the rate of metabolite formation and the concentration of metabolites in biological samples.

Table 1: Analytical Quantification of HHC and its Metabolites

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Upper Limit of Quantification (ULOQ) (ng/mL) | Analytical Method | Reference |

| 9R-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |

| 9S-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |

| 11-OH-9R-HHC | 0.2 | 20 | LC-MS/MS | [9][10] |

| 9R-HHC-COOH | 2.0 | 200 | LC-MS/MS | [9][10] |

| 9S-HHC-COOH | 2.0 | 200 | LC-MS/MS | [9][10] |

Table 2: Relative Abundance of 9R-HHC-COOH in Forensic Samples

| Comparison | Relative Median Concentration | Sample Matrix | Reference |

| 9R-HHC-COOH vs. THC-COOH | 7% | Whole Blood | [11][14] |

Conclusion

The in vitro metabolism of (9R)-HHC to its primary urinary metabolite, 11-nor-9(R)-carboxy-HHC, is a critical area of study for understanding the compound's pharmacokinetics and for developing reliable methods for its detection. The metabolic pathway, primarily driven by hepatic CYP450 enzymes, mirrors that of Δ⁹-THC. Standard in vitro models, such as human liver microsomes and hepatocytes, coupled with sensitive analytical techniques like LC-MS/MS, provide a robust framework for elucidating the metabolic fate of HHC. The quantitative data gathered from these studies are essential for forensic toxicology and for the broader scientific and drug development communities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) [mdpi.com]

- 6. Human metabolism of the semi‐synthetic cannabinoids hexahydrocannabinol, hexahydrocannabiphorol and their acetates using hepatocytes and urine samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of hexahydrocannabinol (HHC) and metabolites in blood from DUID cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wada-ama.org [wada-ama.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 11-nor-9(R)-carboxy-HHC

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a key metabolite of hexahydrocannabinol (B1216694) (HHC), in biological matrices. The following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are intended for forensic toxicology, clinical chemistry, and drug metabolism research.

Introduction

Hexahydrocannabinol (HHC) is a semi-synthetic cannabinoid that has recently emerged in the recreational drug market. As a hydrogenated derivative of tetrahydrocannabinol (THC), it elicits similar psychoactive effects. Understanding its metabolism is crucial for developing reliable analytical methods to detect its consumption. HHC is metabolized in the body, with 11-nor-9-carboxy-HHC being a major urinary and blood metabolite.[1][2][3] The detection of this metabolite is a reliable indicator of HHC intake.[4][5] Due to structural similarities with THC metabolites, HHC consumption can sometimes lead to cross-reactivity in common cannabinoid immunoassays, necessitating more specific and sensitive confirmatory methods like mass spectrometry.[2]

Metabolic Pathway of Hexahydrocannabinol (HHC)

The primary metabolic pathway for HHC involves oxidation to form hydroxylated intermediates, such as 11-hydroxy-HHC (11-OH-HHC), which are further oxidized to carboxylic acids, predominantly 11-nor-9-carboxy-HHC.[1] These metabolites can also undergo glucuronidation to facilitate excretion.[1] The detection of both the (9R) and (9S) epimers of 11-nor-9-carboxy-HHC can be important for a comprehensive toxicological analysis.[4]

References

- 1. Insights into the human metabolism of hexahydrocannabinol by non-targeted liquid chromatography–high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 11-nor-9(R)-carboxy-HHC in Human Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has recently emerged on the recreational drug market. Following consumption, HHC is metabolized in the body, with one of the major metabolites being 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH). The detection and quantification of HHC-COOH, particularly the (9R) epimer, in blood samples are crucial for forensic toxicology and clinical monitoring to confirm HHC intake. This application note describes a robust and sensitive method for the determination of 11-nor-9(R)-carboxy-HHC in human serum and plasma using gas chromatography-mass spectrometry (GC-MS) following liquid-liquid extraction and derivatization.

Core Requirements

This method has been developed to provide a reliable analytical procedure for the quantitative analysis of 11-nor-9(R)-carboxy-HHC in blood samples. The protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis, along with performance characteristics of the method.

Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for cannabinoid analysis in blood.[1][2]

-

Materials:

-

Human serum or plasma samples

-

Internal Standard (IS) solution (e.g., 11-nor-9-carboxy-Δ⁹-THC-d9)

-

Acetic acid (1.5%)

-

n-hexane/ethyl acetate (B1210297) (80:20, v/v)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

To 500 µL of serum or plasma in a glass tube, add 25 µL of the internal standard solution.

-

Add 100 µL of 1.5% acetic acid and vortex briefly.

-

Add 1000 µL of n-hexane/ethyl acetate (80:20, v/v) and vortex for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean glass tube.

-

Repeat the extraction (steps 3-5) with another 1000 µL of n-hexane/ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

2. Derivatization

Silylation is a common derivatization technique for cannabinoids to improve their volatility and thermal stability for GC-MS analysis.[2][3]

-

Materials:

-

Dried sample extract from the previous step

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Heating block or oven

-

-

Procedure:

-

To the dried extract, add 50 µL of BSTFA with 1% TMCS.

-

Cap the tube tightly and vortex to dissolve the residue.

-

Heat the sample at 70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC-MS.

-

3. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of cannabinoids.[1][4]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Gas Chromatograph (GC) Conditions:

-

Column: HP-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injection Volume: 1-2 µL

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute

-

Ramp 1: 25°C/min to 250°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor (as TMS derivatives):

-

Data Presentation

Table 1: Quantitative Method Validation Parameters for HHC Analysis in Blood

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 0.15 ng/mL | [1][6] |

| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | [1][6] |

| Within-run Imprecision | <6.5% | [1][6] |

| Between-run Imprecision | <10.0% | [1][6] |

Table 2: Reported Concentrations of (9R)-HHC and (9R)-HHC-COOH in Authentic Blood Samples

| Analyte | Concentration Range (ng/mL) | Sample Type | Reference |

| (9R)-HHC | Serum/Plasma | [1][6] | |

| (9R)-HHC-COOH | 1.0 - 314 | Serum | [4] |

Mandatory Visualization

Caption: Experimental workflow for GC-MS analysis of 11-nor-9(R)-carboxy-HHC.

Caption: Logical flow from HHC intake to analytical confirmation.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitation of total 11-nor-9-carboxy-delta 9-tetrahydrocannabinol in urine and blood using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Gas Chromatography-Mass Spectrometry Analysis of 11-Nor-9-carboxy-Δ9-T" by D.-L. Lin, T.-L.I. Kuo et al. [jfda-online.com]

- 6. Quantification of (9R)- and (9S)-hexahydrocannabinol (HHC) via GC-MS in serum/plasma samples from drivers suspected of cannabis consumption and immunological detection of HHC and related substances in serum, urine, and saliva - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 11-nor-9(R)-carboxy-HHC in Forensic Toxicology Casework

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of semi-synthetic cannabinoids, such as hexahydrocannabinol (B1216694) (HHC), presents a new challenge in forensic toxicology. As HHC gains popularity as a legal alternative to Δ9-tetrahydrocannabinol (Δ9-THC), the principal psychoactive constituent of cannabis, the need for reliable analytical methods to detect its use and interpret the findings in forensic casework has become critical. 11-nor-9(R)-carboxy-HHC (9(R)-HHC-COOH) is a primary metabolite of HHC and a key biomarker for confirming its consumption. However, recent studies have revealed that 9(R)-HHC-COOH can also be a minor metabolite of Δ9-THC, complicating the interpretation of toxicological results.[1][2]

These application notes provide a comprehensive overview of the role of 9(R)-HHC-COOH in forensic toxicology, including its metabolism, analytical detection methods, and interpretation of findings. Detailed protocols for sample preparation and analysis are provided to guide researchers and forensic toxicologists in their casework.

Metabolism and Interpretation

Hexahydrocannabinol (HHC) is metabolized in the body, primarily through oxidation, to form hydroxylated and carboxylated metabolites. The main carboxylated metabolite is 11-nor-9-carboxy-HHC, which exists as two epimers: 11-nor-9(R)-carboxy-HHC and 11-nor-9(S)-carboxy-HHC. While both are metabolites of HHC, their relative abundance can vary. In serum samples from individuals who have consumed HHC, 9(R)-HHC-COOH is consistently detected.[1]

A significant finding for forensic interpretation is that 9(R)-HHC-COOH has also been identified as a metabolite of Δ9-THC.[1][2] This means that the presence of 9(R)-HHC-COOH alone is not definitive proof of HHC consumption. To distinguish between HHC and Δ9-THC use, it is crucial to analyze for a comprehensive panel of cannabinoids and their metabolites. One study has proposed a tentative cut-off of 30% for the (9R)-HHC-COOH/THC-COOH ratio in serum to differentiate the intake of both substances from the intake of Δ9-THC alone.[1]

In urine samples, both epimers of HHC-COOH and their glucuronides can be detected after HHC use.[1] Interestingly, in cases of Δ9-THC use, 9(S)-HHC-COOH was found to be the predominant epimer in urine, whereas 9(R)-HHC-COOH was more abundant in specimens containing only HHC metabolites.[3][4] This highlights the importance of stereoisomeric separation in the analytical method.

Quantitative Data from Forensic Casework

The following tables summarize quantitative data for HHC and its metabolites from forensic casework, providing a reference for typical concentration ranges.

Table 1: Concentrations of HHC and its Metabolites in Serum [1]

| Analyte | Concentration Range (ng/mL) |

| (9R)-HHC | 0.15 - 14.4 |

| (9S)-HHC | 0.14 - 5.76 |

| (9R)-HHC-COOH | 1.0 - 314 |

Table 2: Prevalence of HHC Metabolites in Urine Specimens [3][4]

| Finding | Number of Specimens |

| HHC metabolites alone | 14 |

| - 9(R)-HHC-COOH as most abundant | 12 |

| Specimens containing Δ8- and/or Δ9-THCCOOH with 9(S)-HHC-COOH | Predominant |

Experimental Protocols

The following are generalized protocols for the extraction and analysis of 11-nor-9(R)-carboxy-HHC from biological matrices based on methods described in the literature.[1][3][5] Laboratories should validate these methods according to their specific standard operating procedures.

Protocol 1: Analysis of 11-nor-9(R)-carboxy-HHC in Serum by GC-MS

1. Sample Preparation and Extraction:

-

Sample Volume: 1 mL serum.

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 9(R)-HHC-COOH-d3).

-

Protein Precipitation: Add 2 mL of acetonitrile (B52724), vortex, and centrifuge.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the protein precipitation step.

-

Wash the cartridge with water and then a water/methanol mixture.

-

Elute the analytes with methanol.

-

-

Evaporation and Derivatization:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat at 70°C for 30 minutes.

-

2. GC-MS Analysis:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for cannabinoid analysis (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 100°C, ramp to 280°C.

-

Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode.

-

Ions to Monitor: Select characteristic ions for the derivatized 9(R)-HHC-COOH and the internal standard.

Protocol 2: Analysis of 11-nor-9(R)-carboxy-HHC in Urine by LC-MS/MS

1. Sample Preparation and Hydrolysis:

-

Sample Volume: 1 mL urine.

-

Internal Standard Addition: Add an appropriate deuterated internal standard (e.g., 9(R)-HHC-COOH-d3).

-

Enzymatic Hydrolysis: Add β-glucuronidase enzyme to hydrolyze the glucuronide conjugates. Incubate at an appropriate temperature and time (e.g., 55°C for 2 hours).

-

Sample Clean-up (Supported Liquid Extraction - SLE):

-

Load the hydrolyzed sample onto an SLE cartridge.

-

Elute the analytes with an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

-

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC): Equipped with a C18 column for reverse-phase chromatography.

-

Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.

-

Mass Spectrometer (MS/MS): A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for 9(R)-HHC-COOH and the internal standard.

Visualizations

Metabolic Pathway of HHC and Δ9-THC

Caption: Metabolic pathways of HHC and Δ9-THC leading to shared metabolites.

Analytical Workflow for 11-nor-9(R)-carboxy-HHC Detection

Caption: General analytical workflow for the detection of 11-nor-9(R)-carboxy-HHC.

References

- 1. Detection of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) as metabolite of both hexahydrocannabinol (HHC) and Δ9-tetrahydrocannabinol (Δ9-THC) in routine forensic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence of 11-Hydroxy-hexahydrocannabinol and 11-Nor-9-carboxy-hexahydrocannabinol as Novel Human Metabolites of Δ9-Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-MS-MS confirmation of 11-nor-9-carboxy-tetrahydrocannabinol (Δ8, Δ9, Δ10) and hexahydrocannabinol metabolites in authentic urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Development of an Immunoassay for 11-nor-9(R)-carboxy-HHC Detection

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the specific detection and quantification of 11-nor-9(R)-carboxy-hexahydrocannabinol (11-nor-9(R)-carboxy-HHC), a major metabolite of hexahydrocannabinol (B1216694) (HHC). Due to the increasing prevalence of HHC use and the significant cross-reactivity of its metabolites with commercially available immunoassays for tetrahydrocannabinol (THC), there is a critical need for a specific and sensitive assay to distinguish between HHC and THC consumption. These application notes detail the necessary protocols for immunogen synthesis, monoclonal antibody development, and the establishment and validation of a competitive ELISA.

Introduction